N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

Descripción

Structural Characteristics and Nomenclature

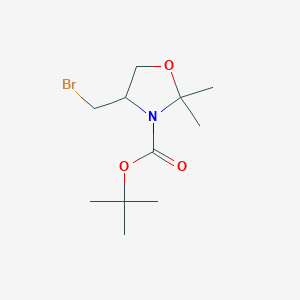

This compound possesses a molecular formula of C₁₁H₂₀BrNO₃ with a molecular weight of 294.19 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate. The structural framework consists of a five-membered oxazolidine ring system featuring two methyl substituents at the 2-position, creating a gem-dimethyl configuration that imparts conformational rigidity to the molecule.

The three-dimensional structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1(C)OCC(CBr)N1C(OC(C)(C)C)=O. This notation reveals the connectivity pattern where the nitrogen atom bears a tert-butoxycarbonyl protecting group, while the 4-position carbon carries a bromomethyl substituent. The International Chemical Identifier key UTFPBVQWEAFHRD-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀BrNO₃ |

| Molecular Weight | 294.19 g/mol |

| Chemical Abstracts Service Number | 1192488-15-5 |

| International Chemical Identifier Key | UTFPBVQWEAFHRD-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1C(COC1(C)C)CBr |

The oxazolidine ring system adopts a specific conformation due to the gem-dimethyl substitution at the 2-position, which creates what is known as the Thorpe-Ingold effect. This effect restricts rotation around the carbon-oxygen and carbon-nitrogen bonds, effectively locking the molecule into a preferred conformation. The tert-butoxycarbonyl group serves dual purposes: it acts as a protecting group for the nitrogen atom during synthetic transformations and contributes to the overall steric bulk of the molecule, influencing its reactivity patterns.

The bromomethyl functionality represents the most reactive site within the molecule, making it susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, enables various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic properties of the molecule are influenced by the electron-withdrawing nature of both the carbonyl group within the tert-butoxycarbonyl moiety and the bromine atom, creating regions of differential electron density that govern its chemical behavior.

Historical Context and Research Significance

The development of this compound emerged from the broader research into protected amino acid derivatives and their applications in asymmetric synthesis. The oxazolidine ring system itself has historical significance dating back to the pioneering work on amino acid protection strategies, where researchers sought methods to temporarily mask functional groups during multi-step synthetic sequences. The incorporation of the tert-butoxycarbonyl protecting group represents an evolution in protection chemistry, offering advantages over earlier protecting group strategies in terms of stability and deprotection conditions.

The research significance of this compound becomes apparent when considered within the context of Garner's aldehyde chemistry. Garner's aldehyde, formally known as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, has developed into a versatile synthetic intermediate for the synthesis of enantiopure complex natural products. The bromomethyl derivative represents a related structure that extends the synthetic utility of this class of compounds by providing an alternative functional handle for further elaboration.

Studies have demonstrated that modifications to the original Garner synthesis have focused on improving reaction sequences and reducing racemization during synthetic transformations. The development of reliable methods for synthesizing these oxazolidine derivatives has required addressing challenges related to configurational stability and large-scale preparation requirements. Research groups have reported that reversing the order of protection and esterification steps can significantly affect overall yields, with some procedures achieving yields of 94-98% compared to earlier methods that provided 86% yields.

The palladium-catalyzed methodologies for synthesizing oxazolidinones from simple N-tert-butoxycarbonyl amines have contributed to the research significance of this compound class. Investigations have shown that palladium(II)/bis-sulfoxide/Brønsted acid catalyzed allylic carbon-hydrogen oxidation reactions can convert N-tert-butoxycarbonyl amines to oxazolidinones with excellent diastereoselectivities, typically achieving ratios of 15:1. These developments have established the importance of such intermediates in providing access to densely functionalized products with multiple functional group handles for further elaboration.

Key Applications in Organic and Medicinal Chemistry

This compound serves as a crucial chiral building block in organic synthesis, particularly for the preparation of complex molecules with specific stereochemical requirements. The compound's primary utility lies in its ability to facilitate selective transformations while maintaining stereochemical integrity throughout multi-step synthetic sequences. In pharmaceutical applications, this intermediate proves particularly valuable for developing drugs that require precise stereochemical control, as the oxazolidine ring system provides a rigid framework that influences the spatial arrangement of substituents.

The bromomethyl functionality enables diverse carbon-carbon bond-forming reactions through nucleophilic substitution mechanisms. Researchers have exploited this reactivity to introduce various functional groups, creating pathways to more complex molecular architectures. The versatility of the bromomethyl group allows for the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, significantly expanding the synthetic utility of the parent oxazolidine framework.

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Pharmaceutical Synthesis | Chiral Building Block | Maintains Stereochemical Integrity |

| Natural Product Synthesis | Intermediate for Complex Molecules | Rigid Conformational Framework |

| Asymmetric Synthesis | Stereoselective Transformations | Predictable Stereochemical Outcomes |

| Medicinal Chemistry | Drug Development | Enables Enantiomerically Pure Compounds |

In medicinal chemistry applications, the compound contributes to the synthesis of biologically active molecules where stereochemistry plays a critical role in biological activity. The oxazolidine ring can act as a protecting group for amines during multi-step synthetic processes, allowing for selective functionalization of other parts of the molecule. This protecting group strategy proves essential when constructing molecules containing multiple reactive functional groups that might interfere with desired transformations.

The compound's role in automated synthesis platforms represents an emerging application area. Recent developments in automated organic synthesis have identified protected amino acid derivatives as suitable substrates for flow chemistry applications. The stability of the oxazolidine ring system under various reaction conditions makes it compatible with continuous flow processes, where substrates are continually fed into reactions to produce higher yields. This compatibility positions this compound as a valuable intermediate for next-generation synthetic platforms.

Research has demonstrated the compound's utility in constructing peptide mimetics and peptidomimetics, where the oxazolidine ring serves as a constraint that locks peptide backbones into specific conformations. These constrained analogs often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their linear counterparts. The ability to introduce the bromomethyl functionality at a specific position within these structures provides opportunities for further diversification through late-stage functionalization strategies.

Propiedades

IUPAC Name |

tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPBVQWEAFHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192488-15-5 | |

| Record name | tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material and Initial Protection

Chiral L-serine is frequently employed as the starting material due to its availability and suitable functional groups. The first step involves:

- Methyl esterification of L-serine to protect the carboxyl group, typically using methanol and thionyl chloride under reflux conditions.

- N-Boc protection of the amino group to prevent undesired side reactions during subsequent steps.

This approach was detailed by Khadse and Chaudhari (2015), where methyl esterification was performed by refluxing L-serine with methanol and thionyl chloride for 3 hours, yielding methyl 2-amino-3-hydroxypropanoate with an 80% yield and melting point 162-166 °C.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methyl esterification | Methanol, Thionyl chloride, reflux 3 hr | 80 | Confirmed by LC-MS, m/z 119.09 |

| N-Boc protection | Boc anhydride, base (e.g., NaHCO3) | High | Protects amino group |

Cyclization to Form Oxazolidine Ring

The protected amino ester undergoes cyclization to form the oxazolidine ring:

- Cyclization is achieved by refluxing the N-Boc protected amino ester with 2,2-dimethoxypropane (DMP) and p-toluenesulfonic acid (PTSA) in benzene.

- This step efficiently forms the 2,2-dimethyloxazolidine ring, locking the stereochemistry and protecting the hydroxyl group within the ring structure.

This method is noted for its simplicity and efficiency, providing the N-Boc-2,2-dimethyloxazolidine intermediate in good yield.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 2,2-Dimethoxypropane, PTSA, benzene reflux | N-Boc-2,2-dimethyloxazolidine | High | Stereochemistry retained |

Introduction of Bromomethyl Group at 4-Position

The critical step to obtain N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine involves functionalizing the 4-position of the oxazolidine ring:

- The 4-position hydroxymethyl group (if present) is converted to a bromomethyl group.

- This transformation can be achieved via bromination reactions, typically using reagents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions.

While direct literature specifically detailing the bromination step for this compound is limited, analogous procedures in oxazolidine chemistry suggest:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Bromination of hydroxymethyl | PBr3 or NBS, inert solvent, low temperature | This compound | Careful control to avoid overbromination |

Alternative Oxidation and Functionalization Routes

In some protocols, the 4-hydroxymethyl group is first oxidized to an aldehyde (N-Boc-4-formyl-2,2-dimethyloxazolidine) using Swern oxidation or trifluoroacetic anhydride (TFAA)-mediated oxidation, followed by bromination or other functional group transformations.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Swern oxidation | DMSO, oxalyl chloride, base | N-Boc-4-formyl-2,2-dimethyloxazolidine | Intermediate for further functionalization |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Methyl esterification | L-serine | Methanol, Thionyl chloride, reflux | Methyl 2-amino-3-hydroxypropanoate | 80%, confirmed by LC-MS |

| 2 | N-Boc protection | Methyl amino hydroxypropanoate | Boc anhydride, base | N-Boc protected amino ester | High yield |

| 3 | Cyclization | N-Boc protected amino ester | 2,2-Dimethoxypropane, PTSA, benzene reflux | N-Boc-2,2-dimethyloxazolidine | High yield |

| 4 | Oxidation (optional) | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | Swern oxidation (DMSO, oxalyl chloride) | N-Boc-4-formyl-2,2-dimethyloxazolidine | Efficient intermediate |

| 5 | Bromination | N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | PBr3 or NBS, inert solvent | This compound | Requires controlled conditions |

Research Findings and Notes

- The synthetic route preserves the stereochemical integrity of the chiral center, critical for downstream applications in peptide isostere synthesis.

- The use of 2,2-dimethoxypropane and PTSA for cyclization is a mild and efficient method, avoiding harsh conditions that could racemize the compound.

- Oxidation to the aldehyde intermediate allows versatile functionalization options, including bromination to the desired bromomethyl derivative.

- The bromination step must be carefully controlled to prevent side reactions such as overbromination or ring opening.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include substituted oxazolidines, oxazolidinones, and various reduced derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized to create various pharmaceutical intermediates due to its ability to undergo nucleophilic substitution reactions. For instance, the bromomethyl group can be replaced by different nucleophiles such as amines or alcohols, facilitating the formation of new compounds with desired biological activities .

- Agrochemicals Production : The compound's reactivity allows it to be employed in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

Biology

In biological research, this compound is used as a precursor for synthesizing biologically active molecules:

- Enzyme Inhibitors : The compound has been explored for developing enzyme inhibitors that play critical roles in various biochemical pathways. For example, modifications at the bromomethyl site can yield compounds that selectively inhibit specific enzymes involved in disease processes.

- Receptor Modulators : It can also serve as a scaffold for creating receptor modulators that interact with biological targets, potentially leading to new therapeutic agents .

Medicine

The medicinal applications of this compound are particularly notable:

- Drug Development : Researchers have utilized this compound in the development of new drug candidates targeting oncology and infectious diseases. Its ability to form stable intermediates allows for the systematic exploration of structure-activity relationships (SAR) in drug design .

Specialty Chemicals

This compound is employed in producing specialty chemicals and materials:

- Polymers and Resins : The compound's reactivity makes it suitable for incorporating into polymer matrices, enhancing material properties such as durability and chemical resistance .

Chemical Manufacturing

In industrial settings, this compound can be synthesized using continuous flow reactors, which improve safety and yield compared to traditional batch processes. The use of solid acid catalysts enhances reaction efficiency and facilitates catalyst recovery .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. By modifying the bromomethyl group with various amines, researchers developed compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Enzyme Inhibitors

Another research project focused on synthesizing enzyme inhibitors using this compound as a starting material. By introducing different substituents at the oxazolidine ring's nitrogen atom, researchers successfully created selective inhibitors for a target enzyme involved in metabolic disorders.

Mecanismo De Acción

The mechanism of action of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine involves the reactivity of the bromomethyl group, which can undergo nucleophilic substitution reactions. The Boc group provides protection to the amine functionality, allowing for selective reactions at the bromomethyl site. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent synthetic steps .

Comparación Con Compuestos Similares

Key Research Findings and Functional Group Analysis

Bromomethyl vs. Carboxaldehyde/Carboxylic Acid :

The bromomethyl group in this compound facilitates nucleophilic substitution reactions, enabling alkylation of amines, thiols, or alcohols. In contrast, carboxaldehyde analogs participate in condensation reactions (e.g., Wittig or Grignard), while carboxylic acids are pivotal in amide bond formation .- Steric and Electronic Effects: The 2,2-dimethyl substitution on the oxazolidine ring imposes steric constraints, reducing unwanted side reactions. For example, the Boc-protected aminomethyl derivative (CAS 140645-64-3) exhibits lower nucleophilicity at the amine site compared to unprotected analogs, enhancing selectivity in coupling reactions .

Ring Size Impact : Morpholine derivatives (e.g., 869681-70-9) share functional groups with oxazolidines but differ in ring size. The 6-membered morpholine ring offers greater conformational flexibility, influencing catalytic activity in asymmetric synthesis .

Actividad Biológica

N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is a compound with significant potential in biological and pharmaceutical applications. This article explores its biological activity, synthesis, and potential implications in drug development, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its oxazolidine ring structure, which includes a bromomethyl group that enhances its reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group contributes to its stability and hydrophobic properties. The molecular formula of this compound is , with a molecular weight of approximately 276.16 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidine Ring : Starting from a suitable precursor such as L-serine, the oxazolidine structure is formed through cyclization.

- Bromomethylation : The introduction of the bromomethyl group is achieved via electrophilic bromination.

- Boc Protection : The Boc group is added to protect the amine functionality, enhancing the compound's stability during subsequent reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential as a pharmacological scaffold.

Antimicrobial Activity

Research indicates that compounds containing oxazolidine structures exhibit antimicrobial activity. For instance, similar oxazolidines have been shown to inhibit bacterial growth effectively. The bromomethyl substituent may enhance biological interactions through halogen bonding, potentially increasing binding affinity to biological targets .

Case Studies

- Study on Antibacterial Properties : A study examining various oxazolidines demonstrated that those with halogen substituents exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the significance of structural modifications in optimizing biological efficacy .

- Drug Development Potential : Another research effort focused on the synthesis of oxazolidines as scaffolds for drug development. It was found that derivatives of this compound could serve as lead compounds for developing new antibiotics due to their unique structural features .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key characteristics and activities:

| Compound Name | CAS Number | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Not Available | Moderate | Bromomethyl group enhances reactivity |

| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine | 95715-87-0 | High | Contains a formyl group |

| (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 139009-66-8 | Low | Carboxylic acid moiety |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.